REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:17])=[CH:4][C:5]2[O:11][CH2:10][CH2:9][N:8]3[CH:12]=[C:13](I)[N:14]=[C:7]3[C:6]=2[CH:16]=1.C[Si](N[Si](C)(C)C)(C)C.C[N:28](C)[CH:29]=[O:30]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Br:1][C:2]1[C:3]([F:17])=[CH:4][C:5]2[O:11][CH2:10][CH2:9][N:8]3[CH:12]=[C:13]([C:29]([NH2:28])=[O:30])[N:14]=[C:7]3[C:6]=2[CH:16]=1 |f:3.4.5.6.7|
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Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=CC2=C(C=3N(CCO2)C=C(N3)I)C1)F
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Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)N[Si](C)(C)C
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
1.6 g
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Type
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catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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was stirred for 2 h at 70° C. under a carbon monoxide atmosphere (1 atm)
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature the reaction
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Type
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CUSTOM
|
Details
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was quenched by addition of methanol (5 mL)
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Type
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ADDITION
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Details
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diluted by ethyl acetate (1 L)
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Type
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WASH
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Details
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washed with water (200×4 mL) and brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was further purified by FC(Silica and ethyl acetate/petroether 2:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC2=C(C=3N(CCO2)C=C(N3)C(=O)N)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |